2-[(Cyanomethyl)sulfanyl]benzoic acid
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Overview
Description
2-[(Cyanomethyl)sulfanyl]benzoic acid , also known by its chemical formula C~9~H~7~NO~2~S , is a compound with intriguing properties. It belongs to the class of organic molecules known as benzoic acids and derivatives . The compound features a benzene ring substituted with a cyano group (-CN) and a thiol group (-SH) at different positions. Its molecular weight is approximately 193.23 g/mol .
Physical and Chemical Properties Analysis
Scientific Research Applications
1. Synthesis and Structural Analysis
The precursor 2-[(Cyanomethyl)sulfanyl]benzoic acid has been utilized in the synthesis of various enantiomeric spiro-λ4-sulfane-precursor diaryl sulfoxides. These compounds are prepared by oxidation from corresponding sulfides and later resolved to yield enantiomers in high enantiomeric excess. Their molecular structures were determined using X-ray diffraction, revealing details about bond lengths, angles, and CD spectra (Szabó et al., 1997).
2. Electrochemical Behavior and Kinetics
In research focusing on the electrochemical behavior of benzoic acid derivatives, compounds including this compound were explored. Their electrochemical reduction in aqueous solutions showed that the position of sulfo substituents relative to azo bridges and the solution's pH significantly impacts their electrochemical behavior. The reduction process predominantly results in hydrazo compounds, following a specific mechanism and kinetics (Mandić et al., 2004).
3. Fluorescent Probing and Imaging
The compound has been employed in the design and synthesis of a near-infrared (NIR) fluorescent probe for the sensitive detection and imaging of sulfane sulfur in living cells and in vivo. The probe, composed of a fluorophore and a sulfane sulfur recognition unit, showed high sensitivity and selectivity, proving to be a valuable tool for studying physiological and pathological functions of sulfur sulfide in living organisms (Han et al., 2018).
4. Catalysis and Sulfenylation
This compound has been mentioned in the context of nickel-catalyzed and benzoic acid-promoted direct sulfenylation of unactivated arenes. This methodology facilitates efficient access to valuable aryl sulfides with a high degree of functional group tolerance, showcasing the compound's utility in complex chemical synthesis processes (Yang et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
2-(cyanomethylsulfanyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4H,6H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIYVQLKALMPFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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